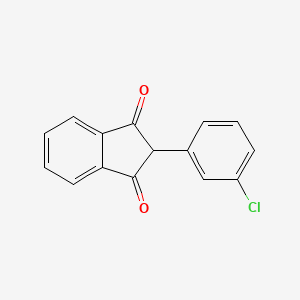
Pyrimidine, 2-(butylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 2-(butylthio)- is a heterocyclic aromatic organic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine, 2-(butylthio)- typically involves the introduction of a butylthio group to the pyrimidine ring. One common method is the reaction of 2-chloropyrimidine with butylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of pyrimidine derivatives often employs scalable and efficient synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the yield and purity of the final product. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are increasingly being integrated into industrial processes to reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Pyrimidine, 2-(butylthio)- can undergo various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Pyrimidine, 2-(butylthio)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological molecules.
Medicine: Pyrimidine derivatives are explored for their potential as antiviral, anticancer, and anti-inflammatory agents
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of pyrimidine, 2-(butylthio)- is largely dependent on its interaction with biological targets. In medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways. For example, pyrimidine derivatives have been shown to inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, the compound may interact with nucleic acids, affecting DNA and RNA synthesis .
Comparación Con Compuestos Similares
Pyrimidine-2-thione: Similar structure but with a thione group instead of a butylthio group.
2-Aminopyrimidine: Contains an amino group at the 2-position.
2-Mercaptopyrimidine: Contains a mercapto group at the 2-position.
Uniqueness: Pyrimidine, 2-(butylthio)- is unique due to the presence of the butylthio group, which imparts distinct chemical properties and reactivity. This modification can enhance the compound’s lipophilicity, making it more suitable for certain biological applications compared to its analogs .
Propiedades
Número CAS |
66348-66-1 |
|---|---|
Fórmula molecular |
C8H12N2S |
Peso molecular |
168.26 g/mol |
Nombre IUPAC |
2-butylsulfanylpyrimidine |
InChI |
InChI=1S/C8H12N2S/c1-2-3-7-11-8-9-5-4-6-10-8/h4-6H,2-3,7H2,1H3 |
Clave InChI |
ORHKBCVZKAQYPA-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC1=NC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(4-bromo-2-cyanophenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11998459.png)









